molecular formula C21H22N4OS B2853549 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine CAS No. 923210-58-6

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine

Cat. No. B2853549
M. Wt: 378.49
InChI Key: HWESJKGBKXILCK-UHFFFAOYSA-N
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Description

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine, also known as DTBP, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. DTBP is a heterocyclic compound that belongs to the class of pyridazines, which are known for their diverse biological activities.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine' involves the reaction of 3-(4-piperazin-1-ylphenyl)-6-(2-thienyl)pyridazine with 3,4-dimethylbenzoyl chloride in the presence of a base to form the target compound.

Starting Materials
3-(4-piperazin-1-ylphenyl)-6-(2-thienyl)pyridazine, 3,4-dimethylbenzoyl chloride, Base (e.g. triethylamine, pyridine)

Reaction
Step 1: Dissolve 3-(4-piperazin-1-ylphenyl)-6-(2-thienyl)pyridazine in a suitable solvent (e.g. dichloromethane, chloroform)., Step 2: Add a base (e.g. triethylamine, pyridine) to the reaction mixture., Step 3: Slowly add 3,4-dimethylbenzoyl chloride to the reaction mixture while stirring at room temperature., Step 4: Allow the reaction mixture to stir at room temperature for several hours., Step 5: Quench the reaction by adding water to the mixture., Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 7: Purify the product by column chromatography or recrystallization.

Scientific Research Applications

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has also been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new cancer therapies.

Mechanism Of Action

The mechanism of action of 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, a signaling pathway that is involved in cell growth and proliferation.

Biochemical And Physiological Effects

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been found to have low toxicity in vitro, making it a safe compound for further research.

Advantages And Limitations For Lab Experiments

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have low toxicity in vitro, making it a safe compound for further research. However, 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has some limitations for use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine. One potential application is the development of new cancer therapies. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been shown to inhibit the growth of various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another potential application is the development of new antibiotics. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Further research is needed to determine its potential as an antibacterial and antifungal agent. Additionally, more research is needed to fully understand the mechanism of action of 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine and its potential applications in other fields of medicine.
In conclusion, 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine is a promising compound that has been extensively researched for its potential applications in the field of medicinal chemistry. Its synthesis method has been optimized to achieve high yields and purity, making it a suitable candidate for further research. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has been found to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine has several advantages for use in lab experiments, but more research is needed to fully understand its potential applications and limitations. There are several future directions for research on 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine, including the development of new cancer therapies and antibiotics, and further research is needed to fully understand its potential applications in other fields of medicine.

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-5-6-17(14-16(15)2)21(26)25-11-9-24(10-12-25)20-8-7-18(22-23-20)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWESJKGBKXILCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

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